molecular formula C24H46O4 B14404260 Diethyl 2-hexadecylbutanedioate CAS No. 83826-15-7

Diethyl 2-hexadecylbutanedioate

Cat. No.: B14404260
CAS No.: 83826-15-7
M. Wt: 398.6 g/mol
InChI Key: CXAHCVRZFSIOIR-UHFFFAOYSA-N
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Description

Diethyl 2-hexadecylbutanedioate is a branched diester compound characterized by a central butanedioate (succinate) backbone substituted with a hexadecyl (C16) alkyl chain at the 2-position and ethyl ester groups. This structure confers unique physicochemical properties, including high hydrophobicity due to the long alkyl chain and moderate polarity from the ester functionalities.

Properties

CAS No.

83826-15-7

Molecular Formula

C24H46O4

Molecular Weight

398.6 g/mol

IUPAC Name

diethyl 2-hexadecylbutanedioate

InChI

InChI=1S/C24H46O4/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24(26)28-6-3)21-23(25)27-5-2/h22H,4-21H2,1-3H3

InChI Key

CXAHCVRZFSIOIR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(CC(=O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-hexadecylbutanedioate can be synthesized through the esterification of 2-hexadecylbutanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity, often employing distillation techniques to separate the desired ester from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-hexadecylbutanedioate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 2-hexadecylbutanedioic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and ethanol, typically in the presence of a catalyst like sodium methoxide.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Sodium methoxide in methanol.

Major Products Formed

    Hydrolysis: 2-Hexadecylbutanedioic acid and ethanol.

    Reduction: 2-Hexadecylbutanediol.

    Transesterification: A different ester and ethanol.

Scientific Research Applications

Diethyl 2-hexadecylbutanedioate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organic compounds and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer formulations.

Mechanism of Action

The mechanism of action of diethyl 2-hexadecylbutanedioate involves its interaction with specific molecular targets, depending on its application. For instance, in drug delivery systems, it may enhance the solubility and stability of the drug, facilitating its transport across biological membranes. The long alkyl chain of the compound allows it to interact with lipid bilayers, potentially altering membrane fluidity and permeability.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Diethyl Esters

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Features
This compound* C24H46O4 398.63 ~300–350 (estimated) Insoluble in water; soluble in organic solvents Long alkyl chain enhances hydrophobicity
Diethyl succinate C8H14O4 174.20 ~80 Miscible in water/organic solvents Short-chain, high polarity
Diethyl dodecanedioate C16H30O4 286.41 ~160–180 (estimated) Low water solubility Medium-chain, balanced properties
Dibutyl sebacate C18H34O4 314.46 344 Insoluble in water Branched ester, used as plasticizer
Diethyl 2-oxobutanedioate C8H12O5 188.18 N/A Soluble in polar solvents Oxo group increases reactivity

*Note: Data for this compound are extrapolated from analogs due to lack of direct evidence.

  • Hydrophobicity: The hexadecyl chain in this compound significantly increases its lipophilicity compared to shorter-chain esters like diethyl succinate. This property makes it suitable for non-polar matrices (e.g., polymer blends) .
  • Thermal Stability : Long alkyl chains typically elevate boiling points, as seen in dibutyl sebacate (344°C) . The hexadecyl analog likely exceeds 300°C, enhancing utility in high-temperature processes.
  • Reactivity : Unlike diethyl 2-oxobutanedioate, which contains a reactive oxo group , the hexadecyl derivative lacks such functional groups, suggesting greater chemical inertness.

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